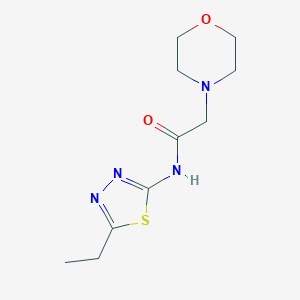
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol can yield the desired thiadiazole derivative . Another approach involves the chemoselective cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides in the presence of polyphosphoric acid .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce new substituents onto the thiadiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives with enhanced biological properties.
Wissenschaftliche Forschungsanwendungen
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide has been extensively studied for its potential applications in scientific research. Some of the key areas of research include:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiadiazole derivatives, including this compound, have shown promising antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound’s ability to inhibit specific enzymes and interact with biological targets makes it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s thiadiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-morpholinoacetamide can be compared with other thiadiazole derivatives to highlight its unique properties. Some similar compounds include:
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A thiadiazole derivative with potential antimicrobial activity.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES):
The unique structure of this compound, particularly the presence of the morpholine and ethyl groups, distinguishes it from other thiadiazole derivatives and contributes to its specific biological activities.
Eigenschaften
CAS-Nummer |
132304-37-1 |
|---|---|
Molekularformel |
C10H16N4O2S |
Molekulargewicht |
256.33 g/mol |
IUPAC-Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C10H16N4O2S/c1-2-9-12-13-10(17-9)11-8(15)7-14-3-5-16-6-4-14/h2-7H2,1H3,(H,11,13,15) |
InChI-Schlüssel |
MJIVQZAYPYEAII-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Kanonische SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCOCC2 |
Key on ui other cas no. |
132304-37-1 |
Synonyme |
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-morpholineacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















